1-(5-Aminopentyl)-4-phenylazetidin-2-one
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Overview
Description
1-(5-Aminopentyl)-4-phenylazetidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidinone ring structure, which is a four-membered lactam, and an aminopentyl side chain. The presence of both an aromatic phenyl group and an aliphatic amine group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopentyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a suitable aminopentyl derivative. One common method includes the use of N-(5-aminopentyl)maleimide in dimethyl sulfoxide (DMSO) as a solvent, followed by stirring at room temperature for a specified duration .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopentyl)-4-phenylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine.
Substitution: The aminopentyl side chain can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(5-Aminopentyl)-4-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-Aminopentyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione: This compound shares a similar aminopentyl side chain but features a pyrrole ring instead of an azetidinone ring.
N-(5-Aminopentyl)biotinamide: This compound also contains an aminopentyl group and is used in biotinylation reactions.
Uniqueness: 1-(5-Aminopentyl)-4-phenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an aromatic phenyl group and an aliphatic amine group allows for versatile applications in various fields of research.
Properties
CAS No. |
89044-88-2 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(5-aminopentyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H20N2O/c15-9-5-2-6-10-16-13(11-14(16)17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,15H2 |
InChI Key |
MGGMQTLHNCQQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)CCCCCN)C2=CC=CC=C2 |
Origin of Product |
United States |
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